molecular formula C29H24ClN3O5 B12022736 1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 769153-71-1

1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Cat. No.: B12022736
CAS No.: 769153-71-1
M. Wt: 530.0 g/mol
InChI Key: OXWIPVODQMQOJY-VTNSRFBWSA-N
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Description

1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a naphthyl group, and an ethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.

    Amination: The 3-chlorobenzoyl chloride is then reacted with an amine to form the 3-chlorobenzoyl amine intermediate.

    Coupling with naphthyl group: The 3-chlorobenzoyl amine is coupled with a naphthyl derivative under specific conditions to form the naphthyl amide intermediate.

    Formation of carbohydrazonoyl group: The naphthyl amide intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.

    Esterification: Finally, the compound is esterified with 4-ethoxybenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

1-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

769153-71-1

Molecular Formula

C29H24ClN3O5

Molecular Weight

530.0 g/mol

IUPAC Name

[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C29H24ClN3O5/c1-2-37-23-13-10-20(11-14-23)29(36)38-26-15-12-19-6-3-4-9-24(19)25(26)17-32-33-27(34)18-31-28(35)21-7-5-8-22(30)16-21/h3-17H,2,18H2,1H3,(H,31,35)(H,33,34)/b32-17+

InChI Key

OXWIPVODQMQOJY-VTNSRFBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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